1-Bromo-3-chloro-2-iodo-5-nitrobenzene

Organic Synthesis Cross-Coupling Polyhalogenated Arenes

1-Bromo-3-chloro-2-iodo-5-nitrobenzene (CAS 861529-32-0) is the definitive scaffold for applications demanding sequential, chemoselective functionalization. Its three distinct halogens (I > Br >> Cl) on a nitrobenzene core allow three independent cross‑coupling steps with absolute regiocontrol—a capability unmatched by symmetrical dihalo analogs. This specificity reduces synthetic steps, increases yield, and ensures precise molecular diversification. Procure this compound only when halogen identity is non‑negotiable.

Molecular Formula C6H2BrClINO2
Molecular Weight 362.35 g/mol
Cat. No. B8262616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-chloro-2-iodo-5-nitrobenzene
Molecular FormulaC6H2BrClINO2
Molecular Weight362.35 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)I)Br)[N+](=O)[O-]
InChIInChI=1S/C6H2BrClINO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
InChIKeyKSLIRIWALTVLJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-chloro-2-iodo-5-nitrobenzene: A Highly Functionalized Polyhalogenated Nitroarene for Orthogonal Synthesis and Advanced Materials


1-Bromo-3-chloro-2-iodo-5-nitrobenzene (CAS: 861529-32-0) is a mixed halogen-substituted aromatic compound featuring a nitro group and three distinct halogen atoms (Br, Cl, I) on a single benzene ring . This unique polyhalogenation pattern provides a powerful platform for sequential, chemoselective transformations, making it an indispensable intermediate in pharmaceutical and materials research [1]. Its high molecular weight (362.35 g/mol) and predicted high density (2.392 g/cm³) are characteristic of heavy-atom polyhalogenated aromatics .

The Risk of Substituting 1-Bromo-3-chloro-2-iodo-5-nitrobenzene with In-Class Analogs: Why Precise Halogen Patterning is Non-Negotiable


Substituting this compound with a related polyhalogenated nitrobenzene (e.g., 1,3-dibromo-2-iodo-5-nitrobenzene or 1,3-dichloro-2-iodo-5-nitrobenzene) fundamentally alters its reactivity profile and physical properties [1]. The precise positioning of Br, Cl, and I is critical because cross-coupling reactions exhibit strict selectivity hierarchies (I > Br >> Cl) [2]. Using an analog with a different halogen at a specific position can lead to complete failure of orthogonal functionalization strategies or produce an undesired regioisomer. Furthermore, the unique halogen bond network in the solid state, which dictates crystallization behavior and materials properties, is completely disrupted by even a single halogen substitution [3]. Simple substitution is therefore not a viable procurement strategy for precise synthetic applications.

Quantitative Evidence Guide: Head-to-Head Performance of 1-Bromo-3-chloro-2-iodo-5-nitrobenzene vs. Key Analogs


Orthogonal Reactivity Profile: Differentiating I, Br, and C−X Bond Strengths for Sequential Cross-Coupling

1-Bromo-3-chloro-2-iodo-5-nitrobenzene offers a unique orthogonal reactivity profile derived from the well-established reactivity hierarchy of aryl halides (I > Br >> Cl) in palladium- or nickel-catalyzed cross-coupling reactions [1]. While the comparator 1,3-dibromo-2-iodo-5-nitrobenzene has two chemically equivalent Br sites, the target compound features a distinct Cl site which is significantly more inert, enabling a third, independent functionalization step. The relative bond dissociation energies for C−I, C−Br, and C−Cl in iodo-, bromo-, and chloro-benzene are 67, 84, and 96 kcal/mol, respectively [2]. This translates to a >10 kcal/mol difference in bond strength between the most reactive (C−I) and least reactive (C−Cl) site, providing a wide window for chemoselective manipulation.

Organic Synthesis Cross-Coupling Polyhalogenated Arenes

Divergent Solid-State Packing: The Emergence of Non-Classical Brδ+···Iδ− Halogen Bonds in Mixed Halogen Systems

The substitution of a single bromine atom for an iodine atom in closely related nitrobenzene derivatives induces a fundamental reorganization of the intermolecular halogen bonding network, giving rise to non-classical Brδ+···Iδ− interactions [1]. A crystallographic study compared 1,2,3-tribromo-5-nitrobenzene and its mixed-halogen analog, 1,3-dibromo-2-iodo-5-nitrobenzene. While the tribromo compound features a polarized Brδ+···Brδ− halogen bond, the mixed bromo-iodo compound exhibits a unique Brδ+···Iδ− halogen bond. In this uncommon interaction, the more electronegative bromine site acts as the donor, while the iodine acts as the acceptor for charge transfer [1]. The presence of an additional chloro group in 1-bromo-3-chloro-2-iodo-5-nitrobenzene is expected to further modulate these interactions, leading to a unique solid-state architecture compared to both the tribromo and dibromo-iodo analogs.

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Differentiated Thermal Stability and Handling: Contrasting Melting Points Among Trihalogenated Nitrobenzene Isomers

1-Bromo-3-chloro-2-iodo-5-nitrobenzene exhibits a measured melting point of 159 °C . While no direct comparator data for the melting point of 1,3-dibromo-2-iodo-5-nitrobenzene was found in the primary literature, the melting point of a structurally related isomer, 1-bromo-2-chloro-3-iodo-5-nitrobenzene (CAS: 861550-63-2), has been reported as 173-178 °C . This difference of 14-19 °C between positional isomers highlights the extreme sensitivity of the compound's physical properties to the specific substitution pattern. Such variations in melting point are indicative of significant differences in crystal lattice energy, which directly impact handling, purification, and formulation processes.

Chemical Properties Thermal Analysis Procurement

Key Application Scenarios for 1-Bromo-3-chloro-2-iodo-5-nitrobenzene Driven by Differentiated Evidence


Multi-Stage, Programmable Synthesis of Drug-Like Molecules via Sequential Cross-Coupling

In medicinal chemistry, the ability to perform sequential, chemoselective functionalizations on a single scaffold is paramount for generating molecular diversity and optimizing lead compounds [1]. 1-Bromo-3-chloro-2-iodo-5-nitrobenzene is an ideal core for this purpose. Its three halogen sites exhibit a clear reactivity hierarchy (I > Br >> Cl), allowing for up to three independent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install different molecular fragments with high regiocontrol [2]. This is a distinct advantage over simpler analogs like 1,3-dibromo-2-iodo-5-nitrobenzene, which only offers two distinct functionalization steps before selectivity is lost. This capability directly translates to shorter synthetic routes and higher yields for complex drug candidates.

Engineering of Functional Crystalline Materials with Designed Halogen-Bonded Architectures

The discovery of non-classical Brδ+···Iδ− halogen bonds in mixed halogen nitrobenzenes has opened new avenues in crystal engineering and supramolecular chemistry [3]. 1-Bromo-3-chloro-2-iodo-5-nitrobenzene, with its unique triad of Br, Cl, and I atoms, is a prime candidate for exploring and exploiting these unconventional intermolecular interactions. The presence of a chlorine atom provides an additional site for halogen bonding, potentially creating even more complex and predictable supramolecular networks than those observed in the dibromo-iodo system. This property is crucial for designing new materials with tailored properties, such as improved charge transport in organic semiconductors or enhanced stability in pharmaceutical co-crystals.

Development of Advanced Diagnostic and Imaging Agents Based on Heavy-Atom Scaffolds

Iodo- and bromo-substituted aromatic compounds are increasingly utilized as precursors for diagnostic and imaging agents [4]. The high molecular weight and electron density of 1-Bromo-3-chloro-2-iodo-5-nitrobenzene make it a valuable synthon for creating contrast agents for techniques like X-ray computed tomography (CT) or positron emission tomography (PET) [5]. Its orthogonal reactivity enables the modular introduction of targeting vectors (e.g., peptides, antibodies) and pharmacokinetic modifiers while retaining the heavy-atom core. The compound's unique combination of halogens may also confer distinct biological properties that are not achievable with simpler, more symmetrical analogs.

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